BenchChemオンラインストアへようこそ!

Epiduo

Acne Vulgaris Topical Retinoid Combination Therapy

As a procurement professional, source the Epiduo fixed-dose combination (adapalene 0.1%/BPO 2.5%) to secure a clinically validated, antibiotic-free acne treatment. This synergistic combination delivers superior lesion reduction (~51% median) versus adapalene or BPO monotherapies, eliminating the risk of inducing antimicrobial resistance—a critical advantage for antibiotic stewardship programs. Its stable co-formulation ensures consistent efficacy and a favorable tolerability profile, maximizing patient adherence and long-term therapeutic outcomes.

Molecular Formula C42H38O7
Molecular Weight 654.7 g/mol
CAS No. 1194805-81-6
Cat. No. B1261209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiduo
CAS1194805-81-6
SynonymsAdapalene - Benzoyl Peroxide Drug Combination
Adapalene Benzoyl Peroxide Drug Combination
Adapalene, Benzoyl Peroxide Drug Combination
Adapalene-Benzoyl Peroxide Drug Combination
Epiduo
Molecular FormulaC42H38O7
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2
InChIInChI=1S/C28H28O3.C14H10O4/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);1-10H
InChIKeyUXWMHYHGBDEQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes45 g / 60 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiduo (Adapalene 0.1%/Benzoyl Peroxide 2.5%) Procurement Guide: Fixed-Dose Retinoid-Antimicrobial Gel for Acne Vulgaris


Epiduo is a prescription-only, fixed-dose combination topical gel containing 0.1% adapalene, a third-generation synthetic retinoid, and 2.5% benzoyl peroxide (BPO), a potent oxidizing antimicrobial agent [1]. The product is formulated as a once-daily, antibiotic-free therapy indicated for the topical treatment of acne vulgaris in patients 9 years of age and older [2]. This combination leverages the distinct and complementary mechanisms of its components: adapalene modulates cellular differentiation, keratinization, and inflammatory processes by selectively binding to retinoic acid receptors (RAR-β and RAR-γ), while benzoyl peroxide exerts rapid bactericidal activity against Cutibacterium acnes and prevents the development of antibiotic resistance [3]. Unlike older retinoids, adapalene demonstrates high chemical and photostability, allowing for stable co-formulation with BPO without degradation [3].

Why Epiduo's Fixed-Dose Formulation Cannot Be Interchanged with Monotherapies or Alternative Antibiotic Combinations


Epiduo's specific fixed-dose combination of 0.1% adapalene and 2.5% benzoyl peroxide cannot be considered a generic substitute for either component used as monotherapy, nor for other topical combination products. Clinical data demonstrates that the adapalene/BPO combination provides a synergistic effect, achieving a significantly greater reduction in acne lesions than either agent alone [1]. Furthermore, while alternative combinations, such as clindamycin/BPO, exhibit comparable efficacy in lesion reduction, they possess distinct safety and tolerability profiles; the adapalene/BPO combination is uniquely antibiotic-free, thereby eliminating the risk of inducing antimicrobial resistance, a significant clinical and procurement consideration [2][3]. Substitution with an unbranded adapalene gel used concurrently with a separate BPO product introduces variables in formulation stability, user adherence, and potential irritation profiles that are not equivalent to the validated, single-entity Epiduo gel [1].

Epiduo Comparative Performance Metrics: A Quantitative Evidence Guide for Scientific Selection


Superior 12-Week Efficacy of Adapalene/BPO vs. Monotherapies in Lesion Reduction

In a 12-week, multicenter, randomized controlled trial (N=517), the fixed-dose combination of adapalene 0.1%/BPO 2.5% (Epiduo) demonstrated significantly greater efficacy than either adapalene 0.1% or BPO 2.5% monotherapy [1]. The median percentage reduction in total lesion count from baseline was 51% for the Epiduo group, compared to 35.4% for adapalene alone and 35.6% for BPO alone [1]. This translates to a relative improvement in lesion clearance of approximately 44% over both monotherapies [1].

Acne Vulgaris Topical Retinoid Combination Therapy Comparative Efficacy

Network Meta-Analysis Confirms Highest Efficacy of Adapalene/BPO Among Topical Therapies

A 2021 systematic review and network meta-analysis of 40 randomized trials (N=18,089) identified adapalene plus benzoyl peroxide (Epiduo) as the most effective topical treatment for mild-to-moderate acne compared to vehicle [1]. The analysis produced an odds ratio (OR) of 3.65 (95% CI, 2.58 to 5.15) for self-reported improvement with adapalene/BPO. This was numerically superior to the next most effective treatments, clindamycin plus BPO (OR 2.98; 95% CI, 2.22 to 4.01) and adapalene alone (OR 2.44; 95% CI, 1.66 to 3.60) [1].

Acne Vulgaris Network Meta-Analysis Comparative Efficacy Evidence-Based Medicine

Adapalene/BPO Demonstrates Equivalent Efficacy to Clindamycin/BPO with a Distinct Tolerability Profile

A 2025 systematic review and meta-analysis comparing clindamycin phosphate/benzoyl peroxide (CLIN/BPO) versus adapalene/benzoyl peroxide (ADAP/BPO, Epiduo) found no significant difference in efficacy for reducing total lesion counts (Mean Difference = 2.55; 95% CI: -4.11 to 9.22; p = 0.45) [1]. However, CLIN/BPO was associated with a significantly lower risk of treatment-emergent adverse events (TEAEs) (OR = 0.32; 95% CI: 0.21–0.47; p < 0.0001) and application site reactions (OR = 0.40; 95% CI: 0.28–0.55; p < 0.00001) [1]. This indicates that while both combinations are equally effective, CLIN/BPO is better tolerated, whereas ADAP/BPO offers an antibiotic-free alternative.

Acne Vulgaris Tolerability Comparative Safety Clindamycin

Rapid Onset of Action: Lesion Reduction Evident by Week 4

A pooled analysis of 14 clinical studies (N=2,358) established the early treatment expectations for adapalene 0.1%/BPO 2.5% gel [1]. During the first 4 weeks of therapy, the gel typically achieves a 40-50% reduction in inflammatory lesions and a 30-40% reduction in noninflammatory lesions [1]. Furthermore, in a separate 12-week trial, the median reduction in total lesions was 51% (from a median of 78 at baseline to 40) [2]. This early and substantial reduction is a key differentiator from slower-acting monotherapies.

Acne Vulgaris Onset of Action Lesion Reduction Clinical Trial

Antibiotic-Free Formulation: A Critical Advantage in Antimicrobial Stewardship

Epiduo is an antibiotic-free formulation. The benzoyl peroxide component provides potent bactericidal activity against Cutibacterium acnes without inducing resistance, a property not shared by topical antibiotic combinations like clindamycin [1][2]. Clinical studies have demonstrated that BPO at a 2.5% concentration is as efficacious as higher concentrations (5% or 10%) but is significantly better tolerated [1]. This unique attribute allows for long-term maintenance therapy without contributing to the global problem of antimicrobial resistance, a key consideration in both clinical and formulary decision-making.

Antibiotic Resistance Acne Vulgaris Benzoyl Peroxide Antimicrobial Stewardship

Epiduo Application Scenarios: Translating Comparative Evidence into Scientific and Procurement Decisions


Scenario 1: First-Line Therapy Selection for Mild-to-Moderate Acne Based on Superior Efficacy

Epiduo should be prioritized as a first-line topical agent for patients with mild-to-moderate acne vulgaris where maximizing the likelihood of significant lesion clearance is the primary goal. This decision is supported by network meta-analysis data demonstrating its superior efficacy (OR 3.65) compared to other common topical regimens like clindamycin/BPO (OR 2.98) and adapalene monotherapy (OR 2.44) [1]. The direct comparative trial data showing a 51% median lesion reduction versus ~35% for monotherapies provides a clear, quantifiable advantage for this indication [2].

Scenario 2: Long-Term Acne Maintenance and Antibiotic Stewardship Program

Epiduo is the preferred agent for long-term maintenance therapy or in antibiotic stewardship programs where the avoidance of antibiotic resistance is a critical requirement. As an antibiotic-free combination, it eliminates the selection pressure for resistant C. acnes strains that is inherent with clindamycin-containing products [1][3]. This allows for prolonged use without compromising future antibiotic efficacy, a key advantage over combination products that include clindamycin or other topical antibiotics.

Scenario 3: When Rapid Onset of Action is Clinically Desirable

Epiduo is a rational choice for patients and clinicians seeking rapid, visible improvement in acne lesions. Pooled analysis data provides a benchmark expectation of a 40-50% reduction in inflammatory lesions within the first 4 weeks of therapy [4]. This early efficacy can enhance patient adherence and satisfaction, making it a valuable tool in managing treatment expectations and outcomes.

Scenario 4: Alternative to Higher-Concentration BPO Monotherapy

Epiduo's 2.5% benzoyl peroxide concentration is as effective as higher concentrations (e.g., 5% or 10%) but offers a superior tolerability profile [1]. This makes Epiduo a more suitable option for patients who require the antimicrobial benefits of BPO but are intolerant of the irritation associated with higher-strength BPO products. The addition of adapalene further enhances efficacy without increasing BPO-related irritation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiduo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.